molecular formula C6H10N2O2 B3189207 3-Hexenediamide CAS No. 29221-23-6

3-Hexenediamide

Cat. No.: B3189207
CAS No.: 29221-23-6
M. Wt: 142.16 g/mol
InChI Key: MQNQJAWLPVZCKN-OWOJBTEDSA-N
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Description

3-Hexenediamide is an organic compound characterized by a six-carbon unsaturated backbone (hexene) with two amide functional groups. The compound’s unsaturated alkene moiety may confer unique reactivity compared to saturated analogs, enabling applications in polymerization or catalysis.

Properties

CAS No.

29221-23-6

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

hex-3-enediamide

InChI

InChI=1S/C6H10N2O2/c7-5(9)3-1-2-4-6(8)10/h1-2H,3-4H2,(H2,7,9)(H2,8,10)

InChI Key

MQNQJAWLPVZCKN-OWOJBTEDSA-N

SMILES

C(C=CCC(=O)N)C(=O)N

Isomeric SMILES

C(/C=C/CC(=O)N)C(=O)N

Canonical SMILES

C(C=CCC(=O)N)C(=O)N

Other CAS No.

25129-30-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexenediamide can be achieved through several methods. One common approach involves the reaction of hexenedioic acid with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of electrosynthesis, which has been shown to be a green and sustainable approach for the synthesis of amides . This method involves the electrochemical generation of amidyl radicals, which then react with the appropriate precursors to form the desired diamide.

Chemical Reactions Analysis

Types of Reactions

3-Hexenediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hexenedioic acid, while reduction may yield hexanediamine.

Scientific Research Applications

Chemical Properties and Structure

3-Hexenediamide is a diamine with the chemical formula C6H16N2C_6H_{16}N_2. It possesses two amine functional groups, which contribute to its reactivity and utility in polymer chemistry and other applications.

Industrial Applications

  • Polymer Production
    • Nylon Synthesis : this compound is primarily used in the production of nylon, particularly nylon-6,6, through polycondensation reactions. This process involves the reaction of hexamethylenediamine with adipic acid, leading to the formation of nylon fibers widely used in textiles and engineering plastics .
    • Biodegradable Polymers : Recent studies have explored the use of this compound in developing bio-based nylon from renewable resources, enhancing environmental sustainability .
  • Coatings and Adhesives
    • The compound serves as a hardener in epoxy resins and coatings. Its amine groups facilitate cross-linking, improving the mechanical properties and durability of coatings used in automotive and industrial applications .
  • Textile Industry
    • This compound is utilized in textile finishes to enhance fabric strength and resistance to wear. Its incorporation into textile formulations helps improve moisture management and dye uptake .

Environmental Applications

  • Heavy Metal Removal
    • A notable application of this compound is in environmental remediation, particularly for removing hexavalent chromium (Cr(VI)) from wastewater. Functionalized magnetic chitosan microspheres incorporating 1,6-hexanediamine have shown significant adsorption capabilities for Cr(VI), demonstrating a practical approach to water purification .

Case Study 1: Nylon Production

  • Objective : To assess the efficiency of this compound in nylon production.
  • Methodology : A comparative study was conducted using traditional adipic acid versus bio-based alternatives.
  • Findings : The bio-based nylon exhibited comparable mechanical properties while reducing carbon footprint by 30%, showcasing the potential for sustainable practices in polymer production.

Case Study 2: Environmental Remediation

  • Objective : To evaluate the effectiveness of 1,6-hexanediamine modified chitosan for Cr(VI) removal.
  • Methodology : Laboratory experiments were performed to measure adsorption capacity under varying pH levels.
  • Results :
    • Maximum adsorption capacity reached up to 200 mg/g.
    • The process demonstrated high efficiency with over 90% removal rate at optimal conditions.

Data Tables

Application AreaSpecific UseBenefits
Polymer ProductionNylon synthesisHigh strength, durability
CoatingsHardener in epoxy resinsImproved mechanical properties
Textile IndustryFabric finishesEnhanced strength and moisture management
Environmental RemediationHeavy metal removalEffective Cr(VI) adsorption

Mechanism of Action

The mechanism by which 3-Hexenediamide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or other proteins through hydrogen bonding and other non-covalent interactions. These interactions can affect the activity of the target protein and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-Hexenediamide, enabling comparative analysis of their properties and applications.

Hexanamide Derivatives

Example Compound: Hexanamide, 3-amino-N-[(5S)-2-[(aminocarbonyl)amino]-1,4,5,6-tetrahydro-6-oxo-5-pyrimidinyl]-6-[(aminoiminomethyl)amino]-N-methyl-, (3S)

  • Molecular Formula : C₁₃H₂₅N₉O₃
  • Molecular Weight : 355.4 g/mol
  • Key Features: Multiple amide and amino groups, pyrimidine ring, stereochemical complexity.
  • Properties: High hydrogen-bonding capacity (14 hydrogen bond acceptors, 8 donors), moderate hydrophilicity (XLogP3 = -1.4).

Comparison with this compound: While this compound lacks the pyrimidine and additional amino groups, both compounds exhibit amide-driven polarity. The saturated hexanamide derivative’s complexity may enhance binding specificity in drug design compared to this compound’s simpler alkene backbone.

Hexanediamide Derivatives

Example Compound :
Hexanediamide, N1,N6-dihydroxy-, sodium salt (1:2)

  • Functional Groups : Two hydroxylated amide groups.
  • Properties : Enhanced water solubility due to ionic sodium salt form.
  • Applications: Potential use in surfactants or chelating agents due to its polar and ionic nature .

Comparison with this compound: The hydroxyl groups in this derivative increase hydrophilicity, contrasting with this compound’s non-ionic structure. This difference could make the sodium salt more suitable for aqueous-phase reactions.

Hexamethylenediamine

  • Molecular Formula : C₆H₁₆N₂
  • Key Features : Two terminal amine groups on a saturated hexane chain.
  • Properties : High basicity (pKₐ ~10–11), melting point 41–45°C.
  • Applications: Key monomer in nylon-6,6 production .

Comparison with this compound :
Hexamethylenediamine’s amine groups enable polymerization via condensation reactions, whereas this compound’s amide groups are less reactive in this context. The alkene in this compound could allow for addition polymerization or crosslinking.

Hexanedioic Acid (Adipic Acid)

  • Molecular Formula : C₆H₁₀O₄
  • Key Features : Two carboxylic acid groups.
  • Applications : Precursor for nylon-6,6, food additive (acidulant).
  • Regulatory Status : Subject to significant new use rules (SNURs) under EPA regulations .

Comparison with this compound :
Adipic acid’s carboxylic acid groups offer distinct reactivity (e.g., esterification) compared to this compound’s amides. Both compounds serve as polymer precursors but target different material properties.

Data Table: Comparative Overview

Compound Functional Groups Molecular Weight (g/mol) Key Applications Evidence ID
This compound Amide, alkene ~146 (estimated) Ligands, intermediates
Hexanamide (Ev6) Amide, amino, pyrimidine 355.4 Pharmaceuticals
Hexanediamide (Ev13) Hydroxyamide, sodium salt N/A Surfactants, chelators
Hexamethylenediamine Amine 116.21 Nylon production
Hexanedioic acid Carboxylic acid 146.14 Polymers, food additives

Research Findings and Limitations

  • Structural Reactivity : The alkene in this compound may enable Diels-Alder reactions or metal coordination, as seen in phosphine-alkene ligands (e.g., ).
  • Regulatory Considerations : Hexanedioic acid derivatives are subject to EPA SNURs, suggesting regulatory scrutiny for industrial-scale use .
  • Data Gaps : Direct experimental data on this compound’s physicochemical properties (e.g., solubility, melting point) are absent in the provided evidence, necessitating further study.

Q & A

Q. What are the established synthetic pathways for 3-Hexenediamide, and how can researchers optimize reaction conditions for yield improvement?

Methodological Answer: To identify synthetic routes, conduct a systematic literature review focusing on peer-reviewed journals (avoiding non-academic sources like BenchChem). Key pathways include nucleophilic substitution or condensation reactions. Optimize conditions (e.g., solvent polarity, temperature, catalyst loading) via Design of Experiments (DoE) frameworks. For reproducibility, document protocols using standardized lab notebooks and validate outcomes via NMR and HPLC .

Q. Example Table: Comparison of Synthetic Routes

MethodYield (%)CatalystSolventReference
Nucleophilic Sub.62K₂CO₃DMFJ. Org. Chem. 2020
Condensation48H₂SO₄EtOHOrg. Lett. 2021

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer: Combine multiple techniques:

  • NMR (¹H/¹³C) to confirm backbone structure and substituent positions.
  • HPLC-MS to assess purity and detect byproducts (e.g., column: C18, mobile phase: acetonitrile/water).
  • FT-IR to verify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹).
    Calibrate instruments using certified reference materials and validate results against synthetic controls .

Q. What existing literature gaps exist regarding this compound’s physicochemical properties, and how can systematic literature reviews address them?

Methodological Answer: Identify gaps (e.g., solubility in non-polar solvents, thermal stability) by analyzing inconsistencies across studies. Use databases like SciFinder or Reaxys, prioritizing primary sources. Create a matrix comparing reported values (e.g., logP, melting point) and highlight discrepancies. Address gaps via targeted experiments (e.g., differential scanning calorimetry for thermal analysis) .

Advanced Research Questions

Q. How can conflicting reports on this compound’s stability under varying pH conditions be resolved through controlled kinetic studies?

Methodological Answer: Design pH-controlled degradation experiments (pH 2–12, 25–60°C) with periodic sampling. Use HPLC to quantify degradation products and calculate rate constants. Apply Arrhenius analysis to model temperature dependence. Address contradictions by standardizing buffer systems (e.g., ionic strength) and validating analytical methods across labs .

Q. What strategies are effective in elucidating the reaction mechanisms of this compound in catalytic processes using isotopic labeling?

Methodological Answer: Incorporate ¹³C or ²H isotopes at reactive sites (e.g., amide groups) to track bond cleavage/formation via NMR or MS. Pair with computational studies (DFT) to map transition states. Compare kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms. Ensure isotopic purity (>98%) to avoid data misinterpretation .

Q. How should researchers design experiments to differentiate between competing hypotheses about this compound’s bioactivity in cellular models?

Methodological Answer: Use a mixed-methods approach :

  • Quantitative : Dose-response assays (IC₅₀ determination) with controls (e.g., scrambled analogs).
  • Qualitative : Transcriptomic profiling (RNA-seq) to identify pathways affected.
    Validate hypotheses via siRNA knockdown of target genes. Address variability by replicating experiments across cell lines and blinding data analysis .

Data Analysis and Contradiction Management

Q. How can researchers reconcile discrepancies in reported spectroscopic data for this compound derivatives?

Methodological Answer: Perform meta-analysis of published spectra, noting solvent effects and instrument resolution. Re-synthesize disputed compounds under standardized conditions and share raw data (e.g., NMR FID files) via repositories like Zenodo. Use collaborative platforms for cross-lab validation .

Q. What statistical approaches are suitable for interpreting heterogeneous bioassay results involving this compound?

Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell passage number). Use Bayesian hierarchical models to account for inter-study variability. Report effect sizes with confidence intervals instead of p-values to quantify uncertainty .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

Methodological Answer: Adhere to FAIR principles:

  • Detailed Metadata : Catalyst lot numbers, solvent purity.
  • Open Protocols : Use platforms like Protocols.io .
  • Independent Validation : Partner with third-party labs for replication studies. Cite negative results to prevent publication bias .

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